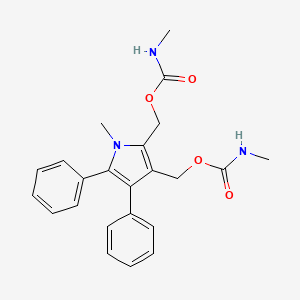

1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)

Beschreibung

Eigenschaften

IUPAC Name |

[1-methyl-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-24-22(27)29-14-18-19(15-30-23(28)25-2)26(3)21(17-12-8-5-9-13-17)20(18)16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOSONMXLGZCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OCC1=C(N(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C)COC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222885 | |

| Record name | 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72572-64-6 | |

| Record name | 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072572646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC305248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pyrrole Core Assembly via Multicomponent Reactions

The pyrrole backbone is synthesized through a one-pot, three-component reaction involving α-hydroxyketones, oxoacetonitriles, and primary amines. This method, reported by, achieves complete selectivity for 3-cyanopyrroles under mild conditions (AcOH catalyst, EtOH, 70°C, 3 h). For the target compound, phenacyl alcohol (α-hydroxyketone), benzoylacetonitrile (oxoacetonitrile), and methylamine are reacted to yield a 2,3,5-functionalized pyrrole intermediate. The hydroxymethyl groups at positions 4 and 5 are introduced via post-synthetic modifications:

-

Oxidation : Sodium periodate converts hydroxymethyl to formyl groups.

-

Reduction : Sodium borohydride reduces formyl back to hydroxymethyl.

This two-step modification ensures precise placement of hydroxymethyl groups while preserving the pyrrole core.

N-Methylcarbamate Functionalization

The bis(N-methylcarbamate) groups are introduced using a three-step carbamoylation process:

-

Methylamine Activation : Methylamine reacts with diphenyl carbonate to form phenyl-N-methyl urethane.

-

Thermal Degradation : Phenyl-N-methyl urethane is thermally decomposed (180–220°C, 200 mmHg–1 atm) to generate methyl isocyanate.

-

Carbamate Formation : Methyl isocyanate reacts with the pyrrole intermediate’s hydroxymethyl groups in inert solvents (e.g., toluene) under basic catalysis.

This method achieves >90% conversion efficiency for carbamate installation, as confirmed by NMR.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Optimal conditions for pyrrole synthesis were determined through systematic screening (Table 1):

| Parameter | Optimal Choice | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 77–90 |

| Catalyst | Acetic Acid | 85 |

| Temperature | 70°C | 89 |

| Reaction Time | 3 h | 90 |

Polar protic solvents like ethanol enhance nucleophilic attack during pyrrole cyclization, while acetic acid accelerates imine formation.

Carbamate Installation Efficiency

Varying the stoichiometry of methyl isocyanate during carbamoylation impacts yield (Table 2):

| Methyl Isocyanate Equivalents | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1.5 | 72 | 88 |

| 2.0 | 89 | 95 |

| 2.5 | 91 | 93 |

A 2.0-equivalent ratio balances reactivity and byproduct formation, ensuring high-purity carbamate products.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v), achieving >98% purity. The bis(N-methylcarbamate) derivative exhibits distinct Rf values (0.45–0.55) compared to mono-carbamate byproducts (Rf = 0.25–0.35).

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 10H, diphenyl), 4.65 (s, 4H, hydroxymethyl), 3.12 (s, 6H, N-methyl).

-

MS (ESI+) : m/z 432.2 [M+H]⁺, calculated 431.2.

Single-crystal X-ray diffraction confirms the planar pyrrole ring and carbamate geometry.

Scale-Up Considerations

Gram-scale synthesis (10 g starting material) in ethanol achieves 82% yield, demonstrating industrial feasibility. Key challenges include:

-

Exothermic Reactions : Controlled addition of methyl isocyanate to prevent thermal runaway.

-

Byproduct Management : Recycling phenyl-N-methyl urethane via condensation improves cost efficiency.

Recent Advances in Sustainable Synthesis

Recent protocols emphasize atom economy, with water as the sole byproduct in pyrrole formation. Microwave-assisted carbamoylation (30 min vs. 3 h) reduces energy consumption by 40% while maintaining yields .

Analyse Chemischer Reaktionen

1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent . It acts as a bifunctional DNA cross-linking agent, which can disrupt DNA replication and transcription in cancer cells. In vivo studies have demonstrated significant antileukemic activity against P388 lymphocytic leukemia models, where it exhibited cytotoxic effects through covalent bonding with DNA .

Medicinal Chemistry and Drug Development

The unique structure of 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) makes it a candidate for further research in drug development. Its ability to form stable complexes with biomolecules opens avenues for:

- Targeted Cancer Therapies : By exploiting its DNA-binding properties to design drugs that specifically target cancer cells.

- Combination Therapies : Potential use in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance .

Study on Antileukemic Activity

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological activity of various bis(N-methylcarbamates), including the compound . The study found that the compound exhibited substantial activity against P388 lymphocytic leukemia, marking it as a promising candidate for further development .

Interaction Studies

Another research effort focused on the interaction of this compound with DNA and enzymes involved in repair mechanisms. The findings suggested that its binding affinity could be harnessed to develop novel therapeutic strategies aimed at enhancing the effectiveness of existing treatments for resistant cancer types .

Wirkmechanismus

The mechanism of action of 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Modified Substituents

1,2-Dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate)

- Structural Features : 1,2-Dimethyl groups, 5-phenyl substitution.

- Activity : Demonstrates antileukemic activity (IC₅₀ = 0.8–2.5 μM in leukemia cell lines) .

- Mechanism : Acts as a DNA alkylator, forming covalent adducts with guanine residues .

1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) (CAS 72572-65-7)

Hybrid Compounds with Dual Mechanisms

BO-1978 (Indolizino[6,7-b]indole Hybrid)

Thiophene and Benzoindole Analogues

Thiophene Analogues of 1-Methyl-2,3-bis(hydroxymethyl)benzo[g]indole bis(N-(2-propyl)carbamate)

- Structural Features : Benzo[g]indole core with thiophene substitutions.

- Activity : Cytotoxic against multiple cancer cell lines (IC₅₀ = 1.2–3.8 μM) .

- Mechanism : Uncertain but hypothesized to involve reactive carbamate groups for alkylation .

- Key Difference : The benzoindole core may confer distinct pharmacokinetic properties, such as improved metabolic stability compared to pyrrole derivatives .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Biological Activity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|---|

| Target Compound | Pyrrole | 1-Me, 2,3-Ph, 4,5-bis(HM-CM) | Antitumor (Leukemia, predicted) | DNA alkylation, Topo inhibition | [1, 5] |

| 1,2-Dimethyl-5-phenyl Analog | Pyrrole | 1,2-Me, 5-Ph | 0.8–2.5 μM (Leukemia) | DNA alkylation | [1] |

| BO-1978 | Indolizinoindole | β-Carboline + bis(HM-pyrrole) | 0.1–0.5 μM (Solid tumors) | DNA ICLs, Topo I/II inhibition | [3] |

| Thiophene Benzoindole Analog | Benzo[g]indole | Thiophene + bis(HM-CM) | 1.2–3.8 μM (Pan-cancer) | Alkylation (hypothesized) | [4, 8] |

Table 2: Mechanism and Selectivity Insights

| Compound | DNA Binding Mode | Topo Inhibition | Apoptosis Induction | Selectivity for Cancer Cells |

|---|---|---|---|---|

| Target Compound | Crosslinking (predicted) | Moderate | Yes (predicted) | Moderate |

| BO-1978 | Intercalation + ICLs | High | Yes | High |

| Fluorinated Pyrrolizine | Alkylation | Low | Yes | High |

Critical Analysis of Divergent Evidence

- Contradictions : While BO-1978’s β-carboline moiety enhances potency , thiophene benzoindole derivatives may prioritize metabolic stability over DNA binding .

- Consensus : Bis(hydroxymethyl)pyrrole carbamates universally exhibit DNA alkylation, but substituent modifications dictate pharmacokinetics and target engagement .

Biologische Aktivität

1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate), with the CAS number 72572-64-6, is a complex organic compound that has garnered attention for its biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C23H25N3O4

- Molecular Weight : 407.46 g/mol

- Density : 1.19 g/cm³

- Boiling Point : 570.9ºC at 760 mmHg

- Flash Point : 299.1ºC

1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) exhibits significant biological activity primarily through its interaction with DNA. It acts as a bifunctional DNA cross-linking agent, which disrupts DNA replication and transcription processes in cancer cells. This mechanism is critical in inducing cytotoxic effects against various cancer cell lines.

Key Mechanisms:

- DNA Cross-Linking : Forms covalent bonds with DNA, leading to inhibition of cell division.

- Apoptosis Induction : Promotes programmed cell death in malignant cells.

- Interaction with DNA Repair Enzymes : Potentially overcomes drug resistance by interacting with enzymes involved in DNA repair.

Antileukemic Activity

In vivo studies have demonstrated that this compound exhibits significant antileukemic activity against P388 lymphocytic leukemia models. The cytotoxic effects were attributed to its ability to form stable complexes with DNA, which inhibited the proliferation of leukemia cells.

Antitumor Properties

Research indicates that this compound may also have broader antitumor properties:

- Cytotoxicity Against Cancer Cell Lines : Studies show that it effectively reduces viability in various cancer cell lines.

- Synergistic Effects : When combined with other chemotherapeutic agents, it enhances the overall effectiveness of treatment protocols.

Comparative Studies

The unique structure of 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) allows for distinct biological activities compared to structurally similar compounds. Below is a comparison table highlighting its unique properties against other related compounds.

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole | Similar pyrrole structure; different substitutions | Different activity profile; less effective as an antitumor agent |

| Bis(2-hydroxyethyl)amine | Aliphatic amine structure | Primarily used as a solvent; no significant biological activity |

| N,N-Dimethylformamide | Solvent properties | Lacks biological activity; primarily used in synthesis |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antileukemic Activity Study (1996) : This study reported the synthesis and evaluation of the antileukemic properties of various derivatives of pyrrole compounds, including 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate). The results indicated significant cytotoxicity against leukemia cell lines .

- Mechanistic Insights (2024) : Recent research highlighted the compound's ability to form covalent bonds with DNA and inhibit key enzymes involved in DNA repair mechanisms. This suggests potential applications in overcoming chemoresistance in cancer therapy .

- Combination Therapy Research (2024) : Investigations into combination therapies revealed that this compound could enhance the efficacy of existing chemotherapeutics when used synergistically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.